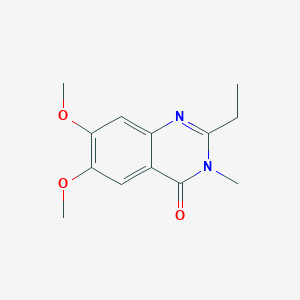
5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride typically involves the chlorination of quinoline derivatives followed by specific reaction conditions to introduce the desired functional groups. Common reagents include chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Halogenated Quinolines: Compounds with various halogen substitutions.
Uniqueness
5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride is unique due to its specific substitution pattern and potential biological activities. Its dichloro substitution may confer distinct properties compared to other quinoline derivatives.
属性
CAS 编号 |
1272758-06-1 |
|---|---|
分子式 |
C9H8Cl3NO |
分子量 |
252.5 g/mol |
IUPAC 名称 |
5,7-dichloro-2,3-dihydro-1H-quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C9H7Cl2NO.ClH/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13;/h3-4,12H,1-2H2;1H |
InChI 键 |
SQBOODDVTVHTSX-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(C1=O)C(=CC(=C2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


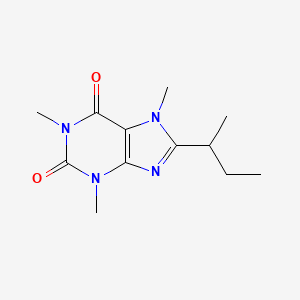

![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)
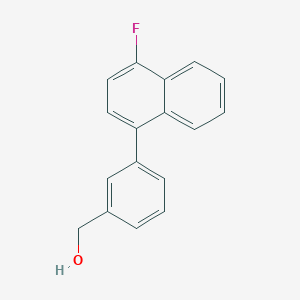

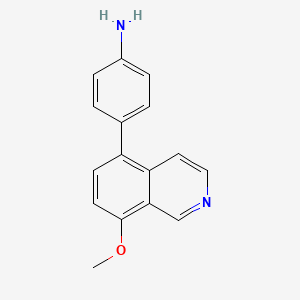

![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)

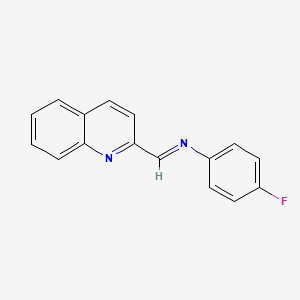

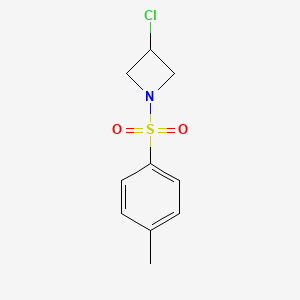
![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)
